

AMP-PNP as a non-hydrolyzable ATP analog in molecular biology.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMP-PNP tetralithium

Cat. No.: B11927768

[Get Quote](#)

An In-depth Technical Guide to AMP-PNP: The Non-Hydrolyzable ATP Analog in Molecular Biology

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-(β,γ -imido)triphosphate (AMP-PNP) is a cornerstone tool in molecular biology, serving as a non-hydrolyzable analog of adenosine triphosphate (ATP). By substituting the bridging oxygen atom between the β and γ phosphates with an imido group (P-N-P), AMP-PNP effectively mimics the ATP-bound state of many enzymes without permitting the energetic release associated with hydrolysis.^{[1][2]} This unique property allows researchers to trap and stabilize ATP-dependent enzymes in specific conformational states, providing invaluable insights into their structure, function, and mechanism. This guide details the core principles of AMP-PNP, its applications, quantitative parameters, and key experimental protocols.

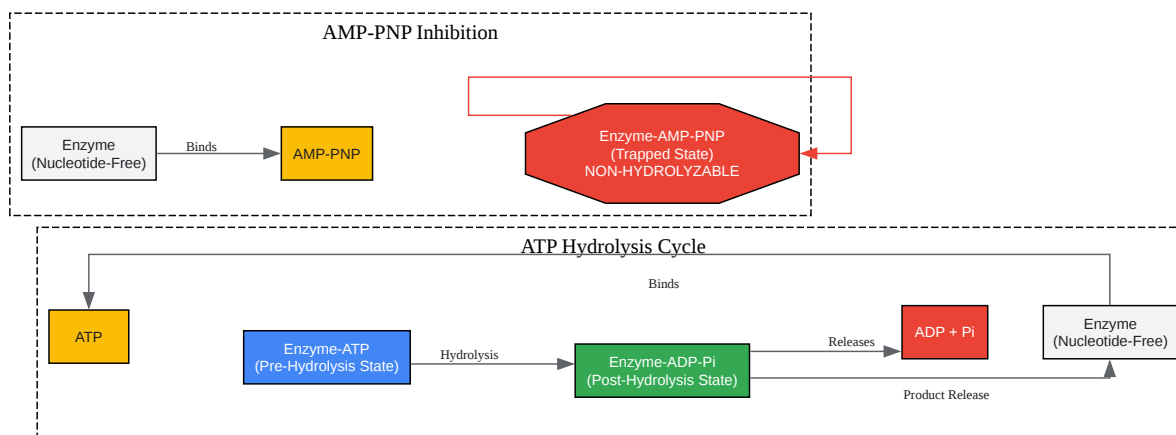
Core Principles and Mechanism of Action

The utility of AMP-PNP stems from the chemical stability of its β - γ imido bond, which is highly resistant to enzymatic cleavage by ATPases.^[1] While ATP is rapidly hydrolyzed to ADP and inorganic phosphate (Pi) to fuel cellular processes, AMP-PNP binds competitively to the ATP pocket of enzymes but remains intact.^{[3][4]} This "locks" the enzyme in a pre-hydrolysis, substrate-bound conformation, enabling detailed study of this transient state.^[1]

This mechanism is critical for dissecting the discrete steps of ATP-dependent processes. It allows researchers to distinguish between the effects of nucleotide binding (which AMP-PNP mimics) and the consequences of nucleotide hydrolysis and subsequent product release (which AMP-PNP prevents).^{[5][6]} Although extremely stable, it is worth noting that very slow hydrolysis of AMP-PNP has been observed with some kinesin-related proteins, though at rates that are a tiny fraction of the ATP turnover rate.^[7]

Diagram: ATP Hydrolysis vs. AMP-PNP Inhibition

The following diagram illustrates the fundamental difference between the processing of ATP and the static binding of AMP-PNP by an ATPase enzyme.



[Click to download full resolution via product page](#)

A comparison of the enzymatic cycle of ATP versus the inhibitory binding of AMP-PNP.

Key Applications in Research and Development

AMP-PNP is a versatile tool with broad applications across various fields:

- **Structural Biology:** AMP-PNP is instrumental in preparing stable protein-nucleotide complexes for high-resolution structural analysis by X-ray crystallography and cryo-electron microscopy (cryo-EM).[8][9] By trapping the protein in a single, homogenous conformational state, it facilitates the growth of well-ordered crystals and improves the quality of cryo-EM reconstructions.[8]
- **Enzyme Kinetics and Mechanism:** It is widely used to study the kinetics of ATP-dependent enzymes. As a competitive or non-competitive inhibitor, it helps in determining kinetic parameters and elucidating the role of ATP binding in the catalytic cycle.[5][10][11] For example, it has been used to demonstrate that dynein cross-bridge release is dependent on ATP binding, not hydrolysis.[5]
- **Motor Protein Function:** In the study of molecular motors like kinesin, myosin, and dynein, AMP-PNP is used to investigate force generation, processivity, and microtubule or actin binding.[3][6][12] Kinesin, for example, binds strongly to microtubules in the presence of AMP-PNP, a state that mimics a key step in its processive walking motion.[3]
- **Proteomics and Target Identification:** AMP-PNP can be used as a probe in chemical proteomics to identify and isolate ATP-binding proteins from complex cellular lysates.[10]

Quantitative Data: Binding Affinities and Inhibition Constants

The affinity of AMP-PNP varies significantly among different ATP-binding proteins. This data is crucial for designing experiments and for the development of specific inhibitors. The following table summarizes key quantitative parameters for AMP-PNP with several well-characterized enzymes.

Protein Class	Specific Enzyme	Organism /System	Parameter	Value	Conditions	Reference(s)
ATPase (P-type)	(Na ⁺ + K ⁺)-ATPase	Canine Kidney	K _d	4.2 μM	No Mg ²⁺ , 0-4°C	[13]
(Na ⁺ + K ⁺)-ATPase	Canine Kidney	K _d	2.2 μM	50 μM MgCl ₂ , 0-4°C	[13]	
(Na ⁺ + K ⁺)-ATPase	Canine Kidney	K _d	6.0 μM	2 mM MgCl ₂ , 0-4°C	[13]	
ATPase (Hexameric)	P4 RNA Packaging Motor	Pseudomonas phage φ12	Inhibition	Non-competitive	In the presence of RNA	[10]
Motor Protein	Kinesin-1	Drosophila melanogaster	IC ₅₀ (Velocity)	~400 μM	In vitro gliding assay	[3]
Motor Protein	Dynein	Sea Urchin Sperm	K _i	~8.1 mM	Reactivated sperm motility	[5]

Note: K_d (dissociation constant) is a measure of binding affinity; a lower K_d indicates stronger binding. K_i (inhibition constant) reflects the concentration required to produce half-maximum inhibition. IC₅₀ is the concentration of an inhibitor that reduces the response by half.

Detailed Experimental Protocols

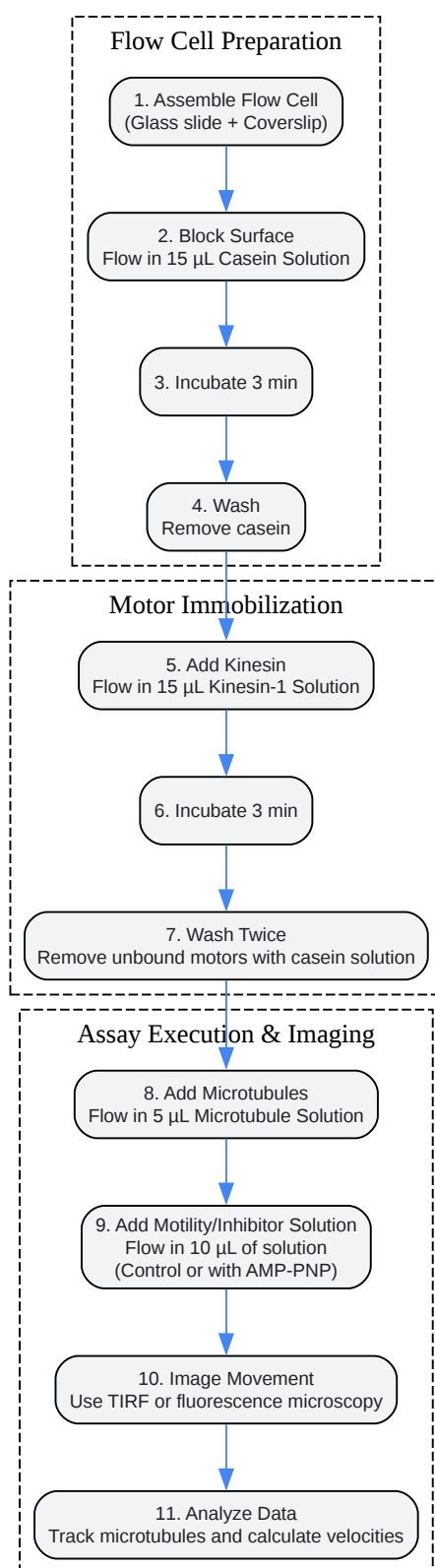
Protocol: In Vitro Kinesin Gliding Motility Assay with AMP-PNP Inhibition

This protocol is adapted from established methods to measure the effect of AMP-PNP on the velocity of microtubules propelled by surface-adsorbed kinesin-1 motors.[1][3][5]

A. Reagents and Buffers:

- BRB80 Buffer: 80 mM PIPES/KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl₂.
- Casein Solution: 0.5 mg/mL casein in BRB80. Used for blocking non-specific binding.
- Kinesin-1 Solution: 0.004 mg/mL purified kinesin-1 in BRB80 supplemented with 0.2 mg/mL casein, 20 mM DTT, and 10 μ M ATP.
- Microtubule Solution: ~100 nM taxol-stabilized, fluorescently-labeled tubulin polymers in BRB80.
- Motility Solution (Control): BRB80 containing 1.5 mM ATP, 10 μ M Taxol, an oxygen scavenger system (e.g., 20 mM D-glucose, 20 μ g/mL glucose oxidase, 8 μ g/mL catalase), and 1 mM DTT.
- AMP-PNP Inhibition Solution: Motility Solution with the addition of a desired concentration of AMP-PNP (e.g., a serial dilution from 10 μ M to 5 mM).

B. Experimental Workflow:



[Click to download full resolution via product page](#)

Workflow for an in vitro kinesin gliding motility assay with an inhibitor.

C. Procedure:

- **Flow Cell Preparation:** Construct a flow cell (~15 μ L volume) using a glass slide, double-sided tape, and a coverslip.
- **Surface Blocking:** Introduce the Casein Solution into the flow cell and incubate for 3 minutes to block non-specific surface binding.
- **Motor Adsorption:** Remove the casein and immediately introduce the Kinesin-1 Solution. Incubate for 3 minutes to allow motors to adsorb to the surface.
- **Wash:** Wash the chamber twice with the casein solution to remove unbound motors.
- **Microtubule Binding:** Introduce the Microtubule Solution into the chamber.
- **Initiate Motility:** Without removing the microtubule solution, introduce the final Motility Solution (either control or with AMP-PNP). This provides the ATP/analog needed for movement.
- **Imaging:** Immediately transfer the slide to a fluorescence microscope (TIRF is recommended for low background) and record time-lapse image sequences.
- **Data Analysis:** Use tracking software (e.g., ImageJ plugins) to measure the velocity of individual microtubules. Plot velocity as a function of AMP-PNP concentration to determine the IC₅₀.^[3]

Protocol: Crystallization of a Protein-AMP-PNP Complex

This protocol provides a general framework for obtaining protein crystals in the presence of AMP-PNP, based on common practices in structural biology.^{[8][14]}

A. Reagents and Buffers:

- **Purified Protein:** Highly pure (>95%) and concentrated (5-20 mg/mL) protein in a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl).
- **AMP-PNP Stock:** A concentrated stock solution of AMP-PNP (e.g., 100 mM, pH 7.4) with MgCl₂ at an equimolar or slight excess concentration.

- Crystallization Screens: Commercially available sparse-matrix screens (e.g., Morpheus, JCSG+, PACT).

B. Procedure:

- Complex Formation: Prior to setting up crystallization trials, incubate the purified protein with AMP-PNP. Mix the protein with AMP-PNP and $MgCl_2$ to final concentrations that ensure saturation of the nucleotide-binding site (typically 1-5 mM AMP-PNP, with a 1- to 5-fold molar excess over the protein). Incubate on ice for at least 30 minutes.
- Centrifugation: Spin the protein-AMP-PNP complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregated protein.
- Crystallization Setup (Hanging Drop Vapor Diffusion):
 - Pipette 0.5-1.0 μ L of the protein-AMP-PNP complex onto a siliconized glass coverslip.
 - Pipette an equal volume of the reservoir solution from a crystallization screen well into the protein drop. Avoid vigorous mixing.
 - Invert the coverslip and seal the reservoir well.
- Incubation: Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C).
- Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
- Optimization: If initial screens yield no crystals or poor-quality crystals, optimize conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial "hit" conditions.

Conclusion

AMP-PNP remains an indispensable reagent for probing the mechanisms of ATP-dependent molecular machines. Its ability to act as a stable ATP mimic provides a unique window into the pre-hydrolysis state, enabling detailed structural, biochemical, and biophysical characterization. From elucidating the walking mechanism of kinesin to providing static snapshots of kinases for

drug design, AMP-PNP continues to be a powerful tool for researchers and drug developers seeking to understand and manipulate the fundamental energy transactions of the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-PNP Adenylyl-imidodiphosphate | 25612-73-1 [sigmaaldrich.com]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.1. Protein purification, crystallization and structure determination [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]
- 13. Binding to the high-affinity substrate site of the (Na⁺ + K⁺)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- To cite this document: BenchChem. [AMP-PNP as a non-hydrolyzable ATP analog in molecular biology.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927768#amp-pnp-as-a-non-hydrolyzable-atp-analog-in-molecular-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com